2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with a unique structure that includes an amino group, a nitro group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(N-Methylanilino)ethanol: Shares a similar structure but lacks the nitro and pyrimidine groups.
N-Methyl-2-ethanolaniline: Another related compound with similar functional groups but different overall structure.
Uniqueness
2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
714286-88-1 |
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Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O3/c1-18(9-5-3-2-4-6-9)13-16-11(14)10(19(21)22)12(17-13)15-7-8-20/h2-6,20H,7-8H2,1H3,(H3,14,15,16,17) |
InChI Key |
RIQCUORRZCTUGA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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